Lipophilicity Tuning: LogP of Ethyl Ester vs. Methyl Ester Analog
Ethyl 4-(2-aminoethyl)benzoate exhibits a computed LogP of 2.06 [1], representing a measurable increase in lipophilicity compared to its direct methyl ester analog, Methyl 4-(2-aminoethyl)benzoate (CAS 77265-67-9), which has a computed XLogP3 of 1.7 [2].
| Evidence Dimension | Lipophilicity (LogP/XLogP3) |
|---|---|
| Target Compound Data | 2.06 (computed LogP) [1] |
| Comparator Or Baseline | Methyl 4-(2-aminoethyl)benzoate: 1.7 (computed XLogP3) [2] |
| Quantified Difference | Δ = +0.36 LogP units (ethyl ester > methyl ester) |
| Conditions | Computational prediction; standard conditions |
Why This Matters
This quantifiable difference in lipophilicity can influence membrane permeability, non-specific binding, and chromatographic retention time, providing a rational basis for selecting the ethyl ester over the methyl ester in medicinal chemistry campaigns where subtle adjustments to LogP are critical for optimizing compound properties .
- [1] ChemSrc. ETHYL 4-(2-AMINOETHYL)BENZOATE. CAS 77266-69-4. Retrieved 2026. View Source
- [2] Angene Chemical. Benzoic acid, 4-(2-aminoethyl)-, methyl ester. CAS 77265-67-9. Retrieved 2026. View Source
